molecular formula C9H11NO4 B8548073 2-(2-Methoxy-6-nitrophenyl)-1-ethanol

2-(2-Methoxy-6-nitrophenyl)-1-ethanol

Cat. No.: B8548073
M. Wt: 197.19 g/mol
InChI Key: FFUMLKIKYJJQAT-UHFFFAOYSA-N
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Description

2-(2-Methoxy-6-nitrophenyl)-1-ethanol is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

2-(2-methoxy-6-nitrophenyl)ethanol

InChI

InChI=1S/C9H11NO4/c1-14-9-4-2-3-8(10(12)13)7(9)5-6-11/h2-4,11H,5-6H2,1H3

InChI Key

FFUMLKIKYJJQAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1CCO)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Diisobutylaluminium hydride (20 wt % in toluene; 2.38 g, 16.8 mmol) was added to a solution of (2-methoxy-6-nitro-phenyl)-acetic acid ethyl ester (1.0 g, 4.18 mmol) in tetrahydrofuran (8 mL) at −5° C. The reaction mixture was stirred for 1 h at 0° C. and then poured into 1N hydrochloric acid solution. The mixture was extracted with ethyl acetate (30 mL) then the separated organic phase was washed with water (2×30 mL), brine (25 mL), dried over anhydrous sodium sulfate and concentrated in vacuo to afford 2-(2-methoxy-6-nitro-phenyl)-ethanol (780 mg, 94%).
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2.38 g
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reactant
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1 g
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8 mL
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Synthesis routes and methods II

Procedure details

Diisobutylaluminium hydride (20 wt %; 2.38 g, 16.8 mmol) in toluene was added to a solution of 2-(2-methoxy-6-nitro-phenyl)acetate (1.0 g, 4.18 mmol) in tetrahydrofuran (8 mL) at −5° C. The reaction mixture was stirred at 0° C. for 1 h and then poured into 1N hydrochloric acid. The mixture was extracted with ethyl acetate (30 mL) and the separated organic phase was washed with water (2×30 mL), brine (25 mL), dried over anhydrous sodium sulfate and concentrated in vacuo to afford 2-(2-methoxy-6-nitro-phenyl)ethanol (780 mg, 94%).
Quantity
2.38 g
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reactant
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Name
2-(2-methoxy-6-nitro-phenyl)acetate
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1 g
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reactant
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8 mL
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Synthesis routes and methods III

Procedure details

In a dry 25 mL flask 0.17 mg (1.0 mmol) of 2-methyl-3-nitroanisole is combined with 30 mg (0.97 mmol) paraformaldehyde in 7 mL of dimethylsulfoxide (sure-seal). This solution is treated with 1M Potassium t-butoxide/THF (0.20 mL) with the reaction mixture becoming bright red in color. After 2 hours the reaction mixture is diluted with water and ethyl acetate is added. The layers are separated followed by two ethyl acetate extractions. The organics are combined, washed with brine, dried over MgSO4, filtered, and concentrated to give a crude yellow oil that solidifies overnight. This material is purified by LC (45% ethyl acetate/heptane) to yield 140 mg (71%) of 2-(2-methoxy-6-nitrophenyl)-1-ethanol as a pale yellow solid. 1H NMR (300 MHz, DMSO-d6) δ2.90 (t, J=7 Hz, 2H), 3.50 (q, J=7 Hz, 2H), 3.88 (s, 3H), 4.74 (t, J=5 Hz, 1H), 7.32 (dd, J=2, 8 Hz, 1H), 7.46-7.36 (m, 2H); 13C NMR (75 MHz, CDCl3) δ158.5, 127.8, 116.2, 114.2, 62.0, 56.3, 29.2; IR (drift) 1536, 1469, 1458, 1352, 1279, 1266, 1217, 1065, 1040, 1031, 1014, 895, 806, 796, 740 cm−1.
Quantity
0.17 mg
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reactant
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30 mg
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reactant
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7 mL
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solvent
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0.2 mL
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